molecular formula C22H20N6O3 B610683 hPGDS-IN-1 CAS No. 1234708-04-3

hPGDS-IN-1

Numéro de catalogue B610683
Numéro CAS: 1234708-04-3
Poids moléculaire: 416.441
Clé InChI: VJCLAPUACUQZOV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

HPGDS-IN-1 is a potent, selective hPGDS inhibitor with an IC50 of 12 nM in FP or EIA assays . It has a molecular weight of 416.43 and its chemical formula is C22H20N6O3 .


Molecular Structure Analysis

The molecular structure of hPGDS-IN-1 is complex, with a calculated molecular weight of 416.43 . The detailed molecular structure can be found in the patent documents WO2011044307A1 and WO2010080563A2 .

Applications De Recherche Scientifique

Role in Pulmonary Inflammation

The inflammatory lipid mediator prostaglandin D2 (PGD2) and its rate-limiting enzyme, hematopoietic PGD synthase (hPGDS), are well-known drivers of allergic pulmonary inflammation . hPGDS-IN-1, as an inhibitor of hPGDS, can potentially be used to investigate the source and role of hPGDS-derived PGD2 in acute pulmonary inflammation .

Potential Therapeutic Option for Acute, Non-Allergic Lung Inflammation

Research suggests that hPGDS inhibition might be a potential therapeutic option for acute, non-allergic lung inflammation . This is due to the time-dependent release of PGD2 by human phagocytes, highlighting the importance of monocytes and macrophages as PGD2 sources .

Inhibitor of hPGDS

SAR191801 (hPGDS-IN-1) is a novel, potent, and selective hPGDS inhibitor with an IC50 of 12 nM in the Fluorescence Polarization Assay (the EIA assay) . This makes it a valuable tool for studying the role of hPGDS in various biological processes.

Role in Allergic Reactions

HPGDS is primarily expressed in mast cells, antigen-presenting cells, and Th-2 cells . As an inhibitor of hPGDS, SAR191801 can be used to study the role of these cells and the PGD2 they produce in allergic reactions .

Role in Inflammation

Prostaglandin D2 (PGD2), which is produced by HPGDS, participates in various physiological processes, including inflammation . Therefore, SAR191801 can be used to study the role of PGD2 and hPGDS in inflammatory processes .

Role in Sleep Regulation

PGD2 also plays a role in sleep regulation . As an inhibitor of hPGDS, SAR191801 can potentially be used to study the role of PGD2 and hPGDS in sleep regulation .

Mécanisme D'action

Target of Action

hPGDS-IN-1, also known as SAR191801, is a potent inhibitor of Hematopoietic Prostaglandin D Synthase (hPGDS) . hPGDS is primarily expressed in mast cells, antigen-presenting cells, and Th-2 cells .

Mode of Action

hPGDS-IN-1 interacts with hPGDS, inhibiting its activity. The IC50 of hPGDS-IN-1 is 12 nM in the Fluorescence Polarization Assay or the EIA assay . This interaction results in a decrease in the production of Prostaglandin D2 (PGD2), a prostaglandin involved in smooth muscle contraction/relaxation and a potent inhibitor of platelet aggregation .

Biochemical Pathways

The inhibition of hPGDS by hPGDS-IN-1 affects the prostaglandin synthesis pathway . This pathway is involved in the production of prostanoids, which are lipid compounds that mediate a variety of physiological and pathological processes, including inflammation and immune responses .

Pharmacokinetics

It is known that the compound is solid at room temperature and has a solubility of 10 mm in dmso at 25°c . The compound’s molecular weight is 416.43, and its molecular formula is C22H20N6O3 .

Result of Action

The inhibition of hPGDS by hPGDS-IN-1 leads to a decrease in the production of PGD2 . This can have various molecular and cellular effects, depending on the specific context and the cells in which hPGDS is expressed. For example, in mast cells and Th-2 cells, this could potentially affect immune responses .

Action Environment

The action, efficacy, and stability of hPGDS-IN-1 can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO suggests that it may be more effective in environments where DMSO or similar solvents are present . Additionally, the compound’s stability may be affected by temperature, as it is recommended to be stored at -20°C for up to 3 years .

Safety and Hazards

HPGDS-IN-1 is considered toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes. In case of inhalation or contact with skin, eyes, and clothing, it is recommended to remove to fresh air, flush with copious amounts of water, and seek medical advice .

Propriétés

IUPAC Name

N-[[3-[5-(2-hydroxypropan-2-yl)-1,2,4-oxadiazol-3-yl]phenyl]methyl]-2-pyridin-2-ylpyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O3/c1-22(2,30)21-27-18(28-31-21)15-7-5-6-14(10-15)11-26-20(29)16-12-24-19(25-13-16)17-8-3-4-9-23-17/h3-10,12-13,30H,11H2,1-2H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJCLAPUACUQZOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC(=NO1)C2=CC=CC(=C2)CNC(=O)C3=CN=C(N=C3)C4=CC=CC=N4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

hPGDS-IN-1

Q & A

Q1: What is the role of the HPGD gene and the 15-hydroxyprostaglandin dehydrogenase enzyme?

A1: The HPGD gene provides instructions for making the 15-hydroxyprostaglandin dehydrogenase enzyme. This enzyme is involved in breaking down prostaglandins, which are lipid molecules with hormone-like effects involved in various bodily functions like inflammation and bone development [, ].

Q2: How are mutations in the HPGD gene linked to Primary Hypertrophic Osteoarthropathy (PHO)?

A2: Mutations in the HPGD gene can lead to a deficiency in the 15-hydroxyprostaglandin dehydrogenase enzyme. This deficiency disrupts the normal breakdown of prostaglandins, potentially leading to an accumulation of specific prostaglandins that contribute to the development of PHO []. This condition is characterized by abnormal bone growth and other symptoms like digital clubbing [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.